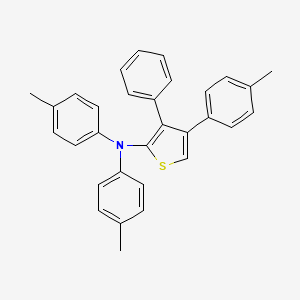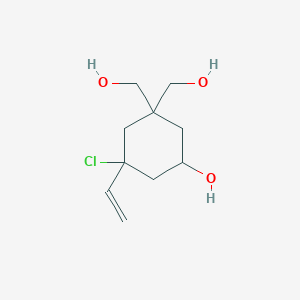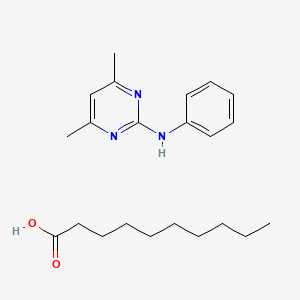![molecular formula C12H16N4O3 B12535501 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol CAS No. 832102-52-0](/img/structure/B12535501.png)
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol is a chemical compound with a complex structure that includes a benzimidazole ring substituted with a dimethylamino group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylamino-1-propanol: A simpler compound with similar functional groups but lacking the benzimidazole ring.
Dimethylaminoisopropanol: Another related compound with a different structural arrangement.
Uniqueness
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol is unique due to the presence of both the benzimidazole ring and the nitro group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
832102-52-0 |
|---|---|
Formule moléculaire |
C12H16N4O3 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)-5-nitrobenzimidazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C12H16N4O3/c1-14(2)12-13-10-8-9(16(18)19)4-5-11(10)15(12)6-3-7-17/h4-5,8,17H,3,6-7H2,1-2H3 |
Clé InChI |
ZKPCPAXAYFDEOX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=C(N1CCCO)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)

![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)

![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)

![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)


